Furo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
Furo[2,3-b]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It is a type of heterocyclic compound, specifically a fused pyridine derivative .
Molecular Structure Analysis
The molecular structure of Furo[2,3-b]pyridine-6-carboxylic acid consists of a pyridine ring fused with a furan ring . The compound has a molecular weight of 163.13 .Physical And Chemical Properties Analysis
Furo[2,3-b]pyridine-6-carboxylic acid is a solid compound . Its SMILES string is OC(=O)c1cnc2ccoc2c1 and its InChI key is LIYSYIKDUZFTJS-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Methods : Multiple methods for synthesizing Furo[2,3-b]pyridine derivatives have been developed. For example, Mcfarland et al. (1971) describe two routes for synthesizing unsubstituted Furo[2,3-b]pyridine (Mcfarland, Wollerman, Sadler, & Coleman, 1971). Morita and Shiotani (1986) also present a simple synthesis of Furo[2,3-c]pyridine and its methyl derivatives (Morita & Shiotani, 1986).
Anticancer Potential : Kumar et al. (2016) synthesized novel trifluoromethyl substituted Furo[2,3-b]pyridine derivatives, assessing their potential as anticancer agents. They found that these compounds showed promising anticancer activity against various human cancer cell lines (Kumar et al., 2016).
Chemical Reactivity Exploration : Fumagalli and Emery (2016) explored the chemical reactivity of 2,3-substituted Furo[2,3-b]pyridines, applying mild, metal-free conditions to achieve various functionalizations. This study sheds light on the chemical properties of this heterocyclic framework, which is important for its potential applications in pharmaceutical chemistry (Fumagalli & Emery, 2016).
Novel Derivative Synthesis : Other researchers have focused on synthesizing new derivatives of Furo[2,3-b]pyridine for potential therapeutic applications. For instance, Santhosh Kumar et al. (2018) synthesized novel hetero ring fused pyridine derivatives and evaluated their anticancer activity (Santhosh Kumar et al., 2018).
Diverse Applications : The synthesis and characterization of various Furo[2,3-b]pyridine derivatives also indicate a broad range of applications, from the development of new pharmaceutical compounds to exploring the fundamental chemical properties of these molecules.
properties
IUPAC Name |
furo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-2-1-5-3-4-12-7(5)9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLYLXSDBCOHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442000 | |
Record name | furo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-b]pyridine-6-carboxylic acid | |
CAS RN |
190957-80-3 | |
Record name | furo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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